m-Chlorophenyltrichlorosilane

Gas Chromatography Isomer Purity Quality Control

m-Chlorophenyltrichlorosilane (trichloro(3-chlorophenyl)silane; C₆H₄Cl₄Si; MW 245.99 g/mol) is a meta-chlorinated aryltrichlorosilane belonging to the organohalosilane class. It is a colorless to pale-yellow, moisture-sensitive liquid that hydrolyzes vigorously with water, liberating HCl.

Molecular Formula C6H4Cl4Si
Molecular Weight 246.0 g/mol
CAS No. 2003-89-6
Cat. No. B14087318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Chlorophenyltrichlorosilane
CAS2003-89-6
Molecular FormulaC6H4Cl4Si
Molecular Weight246.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)[Si](Cl)(Cl)Cl
InChIInChI=1S/C6H4Cl4Si/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H
InChIKeyZIILLBRFKOKOGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Chlorophenyltrichlorosilane (CAS 2003-89-6): Procurement-Relevant Physicochemical and Reactivity Profile


m-Chlorophenyltrichlorosilane (trichloro(3-chlorophenyl)silane; C₆H₄Cl₄Si; MW 245.99 g/mol) is a meta-chlorinated aryltrichlorosilane belonging to the organohalosilane class [1]. It is a colorless to pale-yellow, moisture-sensitive liquid that hydrolyzes vigorously with water, liberating HCl [2]. The electron-withdrawing m-chloro substituent on the phenyl ring modulates the electrophilicity at silicon and the reactivity of derived silanol intermediates, distinguishing it from the non-halogenated parent phenyltrichlorosilane and from its ortho- and para-chloro isomers [2][3].

1

Meta-chloro substituent modulates silicon electrophilicity for controlled hydrolysis–condensation kinetics.

2

Isomeric purity is critical; meta isomer yields distinct polymer architecture vs. ortho or para forms.

3

Moisture-sensitive liquid requiring anhydrous handling; hydrolyzes to release HCl.

Why m-Chlorophenyltrichlorosilane Cannot Be Replaced by Generic Aryltrichlorosilanes in Performance-Critical Applications


Although all aryltrichlorosilanes share the SiCl₃ hydrolysis handle, the position and electronic nature of the aryl substituent dictate both the kinetics of hydrolysis–condensation and the architecture of the resulting silsesquioxane or polysiloxane products. The m-chloro substituent exerts an inductive electron-withdrawing effect that accelerates polycondensation relative to electron-donating substituents such as m-tolyl at equal acid concentration, shifting the product distribution from discrete cyclics to higher-molecular-weight polysilsesquioxanes [1]. Furthermore, each positional isomer (ortho, meta, para) yields a distinct Kovats retention index on standard non-polar GC columns, meaning that isomeric purity—critical for reproducible polymerization and surface modification—cannot be assumed without isomer-specific analytical verification [2]. Substituting one isomer for another therefore risks both altered material properties and undetected batch-to-batch variability.

Risk Factor
m-Chlorophenyl (Target)
Generic Aryltrichlorosilane (Substitute)
Electronic Effect
Electron-withdrawing chloro promotes polycondensation at mild acidity
Electron-donating groups (e.g., m-tolyl) may arrest at cyclic oligomers; polymer architecture may shift
Isomeric Identity
Meta isomer: distinct GC retention and polymerization behavior
Ortho or para isomers yield different Kovats RI and may not reproduce material properties

Quantitative Differentiation Evidence for m-Chlorophenyltrichlorosilane (2003-89-6) Versus Closest Analogs


Gas Chromatographic Isomer Resolution: Kovats Retention Index Comparison Across All Three Chlorophenyl Isomers and Parent Phenyltrichlorosilane

Under identical GC conditions (packed polymethylsiloxane column, PMS-20000, 50 °C, He carrier), m-chlorophenyltrichlorosilane elutes with a Kovats retention index (RI) of 1313.3, which is intermediate between the para (RI 1316) and ortho (RI 1363.6) isomers and substantially higher than the non-halogenated phenyltrichlorosilane (RI 1144) [1][2][3][4]. The ΔRI of 2.7 units versus the para isomer is small but analytically resolvable with adequate column efficiency, while the ΔRI of 50.3 versus ortho and 169.3 versus phenyltrichlorosilane provides unambiguous baseline separation for isomer identity confirmation and purity assessment.

GC Isomer Resolution
Head-to-head
RI = 1313.3 (meta) vs. 1316 (para), 1363.6 (ortho), 1144 (phenyl)
ΔRI +169.3 vs. phenyl; ΔRI −2.7 vs. para
Enables GC-based isomer identity confirmation for procurement QC.
50 °C isothermal, PMS-20000 packed column; source: Ainshtein & Shulyatieva 1972.
Gas Chromatography Isomer Purity Quality Control

Hydrolysis–Condensation Pathway Control: m-Chlorophenyl Accelerates Polycondensation Relative to m-Tolyl at Equivalent Acid Concentration

In water-acetone at 4 °C, the hydrolysis–condensation of m-chlorophenyltrichlorosilane at CHCl = 0.056 mol L⁻¹ yields poly-m-chlorophenylsilsesquioxane, evidenced by a broad ²⁹Si NMR signal at −80.0 to −82.2 ppm after 48 h. By contrast, m-tolyltrichlorosilane (bearing a similarly sized but electron-donating m-methyl group) produces only cyclic tetrasiloxane species (two singlets at −70.0 to −71.0 ppm) at a nearly identical acid concentration of CHCl = 0.054 mol L⁻¹, with no polymer formation observed [1]. The differential is attributed to the electron-withdrawing inductive effect of the m-chloro substituent, which increases the electrophilicity of intermediate silanol groups and thereby promotes condensation propagation.

Polycondensation Path
Head-to-head
Polymer at CHCl = 0.056 mol L⁻¹ (²⁹Si NMR −80 to −82.2 ppm) vs. cyclic tetramers only for m-tolyl at CHCl = 0.054 mol L⁻¹
Electron-withdrawing chloro enables polymer formation under milder acid conditions.
4 °C, water-acetone, 48 h; Molecules 2019, 24(22), 4195.
Hydrolysis–Condensation Silsesquioxane Synthesis Polymer Architecture

Cocondensation Copolymer Analysis: IR Quantitation of Phenyl and m-Chlorophenyl Siloxane Units in Mixed Polycyclic Siloxanes

Low-temperature hydrolytic cocondensation of phenyltrichlorosilane with m-chlorophenyltrichlorosilane produces hydroxyl-containing polycyclic phenyl-(m-chlorophenyl)siloxane oligomers with 4 to 30 siloxane units [1]. Critically, the ratio of phenyl to m-chlorophenyl siloxane units in the copolymer can be quantitatively determined by IR spectroscopy through calculation of the integral intensities of absorption bands in the 1430 cm⁻¹ and 1390 cm⁻¹ region [1]. This analytical capability is unique to copolymers incorporating the m-chlorophenyl monomer and provides a direct, non-destructive quality-control metric for copolymer composition.

Copolymer IR Quantitation
Method context
IR integral intensity ratio at 1430 / 1390 cm⁻¹ quantifies phenyl:m-chlorophenylsiloxane units in copolymers (4–30 siloxane units)
Supports non-destructive compositional QC for mixed copolymers.
Validated for oligomers; Andrianov et al., Vysokomol. soyed. A23, 1981.
Copolymer Characterization IR Spectroscopy Compositional Analysis

Enhanced Adhesion of Halogenated Cyclolinear Polysiloxanes: Class-Level Patent Evidence for Meta-Chloroaryl Monomers

Patent US3944520 discloses cyclolinear polyorganosiloxanes of formula [XC₆H₄SiO₁.₅]ₙ where X = F, Cl, or Br (ortho, meta, para, or mixed isomers) and n = 2×10 to 2×10⁴ [1]. The invention explicitly states that introducing a halogen substituent into the phenyl ring imparts high adhesion to glass, metals, and plastics while preserving the high thermal and thermo-oxidative stability characteristic of phenyl-based cyclolinear polysiloxanes [1]. The patent exemplifies m-chlorophenyltrichlorosilane as a starting monomer and demonstrates polymerization to intrinsic viscosities up to [η] = 2.5 dL/g [1]. This halogen-adhesion enhancement is a class-level property, conferred by any halogenated phenyltrichlorosilane, but validated specifically for the meta-chloro derivative within the patent examples.

Adhesion Enhancement
Class-level
Patent US3944520: halogen-substituted cyclolinear polysiloxanes show reported adhesion improvement to glass, metals, and plastics; m-chloro exemplified with [η] up to 2.5 dL/g
Reported adhesion improvement context for halogenated aryl monomers; verify with specific formulation.
Class-level halogen effect; patent filed 1974.
Adhesion Promotion Protective Coatings Cyclolinear Polysiloxanes

Research and Industrial Application Scenarios Where m-Chlorophenyltrichlorosilane (2003-89-6) Is the Preferred Monomer Choice


Synthesis of Poly-m-chlorophenylsilsesquioxanes Under Mildly Acidic Conditions for High-Adhesion Coatings

When a polymeric silsesquioxane architecture with enhanced adhesion to glass, metal, or plastic substrates is required, m-chlorophenyltrichlorosilane enables polycondensation at CHCl concentrations as low as 0.056 mol L⁻¹, whereas the non-halogenated or m-tolyl analogs remain at the cyclic oligomer stage under identical acidity [1]. The resulting halogenated polymer benefits from the class-level adhesion improvement documented in Patent US3944520 for halogen-substituted cyclolinear polysiloxanes [2].

Cocondensation with Phenyltrichlorosilane to Produce Composition-Tunable Polycyclic Siloxane Copolymers with Built-In IR Quantitation

Researchers synthesizing mixed phenyl/m-chlorophenyl siloxane copolymers can exploit the validated IR method at 1430 and 1390 cm⁻¹ to quantify comonomer incorporation ratios in oligomers containing 4–30 siloxane units [3]. This offers a non-destructive, rapid analytical quality-control step not available for copolymers lacking the m-chlorophenyl component.

Isomer-Specific Procurement and Incoming QC by Gas Chromatography for Regulated or cGMP-Compliant Syntheses

For applications where isomeric purity is critical—such as the synthesis of stereoregular polysiloxanes or pharmacopoeia-governed silicone excipients—the Kovats RI of 1313.3 on a standard polymethylsiloxane column provides a definitive identity confirmation for the meta isomer, distinguishable from ortho (RI 1363.6) and para (RI 1316) contaminants [4]. This enables a quantitative GC-based Certificate of Analysis specification.

Protective Coating and Fiber Coating Formulations Requiring Thermal Stability Combined with Substrate Adhesion

Formulators of thermally stable protective films or optical fiber coatings can select m-chlorophenyltrichlorosilane as the monomer to generate cyclolinear polysiloxanes that, per the patent disclosure, retain the intrinsic thermal and thermo-oxidative stability of the phenyl-based backbone while overcoming the adhesion deficiencies of non-halogenated analogs on glass, metal, or plastic substrates [2].

Application
Selection Property
Validation Focus
Poly-m-chlorophenylsilsesquioxane synthesis for adhesion coatings
Electron-withdrawing substituent reactivity under mild acidity
Polycondensation vs. cyclization endpoint; substrate adhesion testing
Phenyl/m-chlorophenyl copolymer with compositional analysis
IR-detectable comonomer incorporation bands
Copolymer composition ratio verification by IR integral intensity
Isomer-specific procurement and incoming QC by GC
Isomeric purity and retention index specification
GC retention index identity confirmation against ortho/para reference data
Thermally stable protective and fiber coating formulations
Halogenated monomer adhesion profile with thermal stability retention
Substrate adhesion performance; thermal and thermo-oxidative stability evaluation
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